Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Description
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is a chemical compound that features a benzonitrile moiety substituted with a 3-bromo-1H-pyrazol-1-yl group
Properties
IUPAC Name |
4-(3-bromopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWUWLFIOZXFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- typically involves the reaction of 4-bromopyrazole with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. This method involves the use of a palladium catalyst, a base, and a suitable solvent to facilitate the coupling of the pyrazole and benzonitrile moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in 1,3-dipolar cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cycloaddition reactions can produce multi-substituted pyrazoles .
Scientific Research Applications
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 4-(1H-Pyrazol-3-yl)benzonitrile
- 3(5)-Substituted Pyrazoles
Uniqueness
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is unique due to the presence of both a benzonitrile and a 3-bromo-1H-pyrazol-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The bromine atom in the pyrazole ring also provides a site for further functionalization, enhancing its versatility in synthetic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
